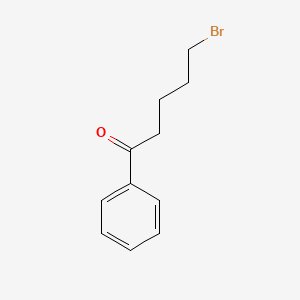

5-Bromo-1-phenyl-1-pentanone

Description

5-Bromo-1-phenyl-1-pentanone is a brominated aromatic ketone featuring a pentanone backbone substituted with a phenyl group at the 1-position and a bromine atom at the 5-position. Its molecular formula is C₁₁H₁₃BrO, with a molecular weight of 241.13 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its ketone and bromine functionalities enable diverse reactivity, such as nucleophilic substitutions or cross-coupling reactions.

Properties

CAS No. |

4509-91-5 |

|---|---|

Molecular Formula |

C11H13BrO |

Molecular Weight |

241.12 g/mol |

IUPAC Name |

5-bromo-1-phenylpentan-1-one |

InChI |

InChI=1S/C11H13BrO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

GTKCKNUHLNENQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)pentan-1-one

Molecular Formula : C₁₁H₁₂BrFO | MW : 257.12 g/mol

Key Differences :

- Structural : The bromine is located on the phenyl ring (2-fluoro-5-bromo substitution) rather than the aliphatic chain. This positional isomerism alters electronic properties: the electron-withdrawing fluorine atom increases the electrophilicity of the aromatic ring, directing reactivity toward meta/para positions in electrophilic substitutions .

- Reactivity: Bromine on the aromatic ring may participate in Ullmann or Suzuki-Miyaura coupling reactions, whereas bromine on the aliphatic chain (as in 5-Bromo-1-phenyl-1-pentanone) is more likely to act as a leaving group in nucleophilic substitutions (e.g., SN2 reactions).

- Applications: Fluorinated analogs are often explored in medicinal chemistry for improved metabolic stability and bioavailability compared to non-fluorinated counterparts.

1-Bromo-4-phenylbutane

Molecular Formula : C₁₀H₁₃Br | MW : 213.11 g/mol

Key Differences :

- Functional Group : Lacks a ketone moiety, reducing polarity and reactivity toward nucleophiles.

- Reactivity: The bromine in this alkyl bromide undergoes typical SN2 substitutions or eliminations (e.g., forming alkenes via dehydrohalogenation). In contrast, 5-Bromo-1-phenyl-1-pentanone’s ketone group enables additional reactions, such as Grignard additions or reductions.

- Steric Effects: The shorter butane chain in 1-bromo-4-phenylbutane may reduce steric hindrance compared to the pentanone backbone of the target compound.

5-Bromo-1-pentene

Molecular Formula : C₅H₉Br | MW : 149.03 g/mol

Key Differences :

- Functional Group: An alkene rather than a ketone. The double bond in 5-bromo-1-pentene allows for electrophilic additions (e.g., hydrohalogenation), whereas the ketone in 5-Bromo-1-phenyl-1-pentanone participates in condensations (e.g., aldol reactions).

- Bromine Position : Terminal bromine in 5-bromo-1-pentene facilitates elimination reactions, while the internal bromine in the target compound may favor substitution or radical pathways .

5-Bromo-5,5-difluoro-1-pentene

Molecular Formula : C₅H₇BrF₂ | MW : 185.01 g/mol

Key Differences :

- Halogenation : The geminal difluoro-bromo substitution introduces strong electron-withdrawing effects, polarizing the alkene and altering reactivity in cycloadditions or polymerizations.

- Applications : Such halogenated alkenes are often used in materials science for flame retardancy or specialty polymers, contrasting with the ketone’s synthetic utility in small-molecule chemistry .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|---|---|

| 5-Bromo-1-phenyl-1-pentanone | C₁₁H₁₃BrO | 241.13 | Ketone, Bromoalkane | Nucleophilic substitution, enolate formation | Pharmaceutical intermediates |

| 1-(5-Bromo-2-fluorophenyl)pentan-1-one | C₁₁H₁₂BrFO | 257.12 | Ketone, Aryl bromide | Cross-coupling, electrophilic aromatic substitution | Medicinal chemistry |

| 1-Bromo-4-phenylbutane | C₁₀H₁₃Br | 213.11 | Alkyl bromide | SN2 substitutions, eliminations | Solvent, alkylating agent |

| 5-Bromo-1-pentene | C₅H₉Br | 149.03 | Alkene, Bromoalkane | Electrophilic addition, polymerization | Polymer chemistry |

| 5-Bromo-5,5-difluoro-1-pentene | C₅H₇BrF₂ | 185.01 | Alkene, Geminal halides | Radical reactions, cycloadditions | Flame retardants, specialty materials |

Research Findings and Trends

- Halogen Effects : Bromine’s electronegativity and size increase the polarity of C-Br bonds, but its position (aliphatic vs. aromatic) dictates reaction pathways. For example, aliphatic bromides favor substitutions, while aryl bromides enable cross-couplings .

- Ketone Utility: The ketone group in 5-Bromo-1-phenyl-1-pentanone enhances versatility compared to non-carbonyl analogs, enabling transformations like α-alkylation or conjugate additions.

- Steric and Electronic Tuning : Fluorine substitution (as in 1-(5-Bromo-2-fluorophenyl)pentan-1-one) fine-tunes electronic properties for targeted bioactivity, a strategy prevalent in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.